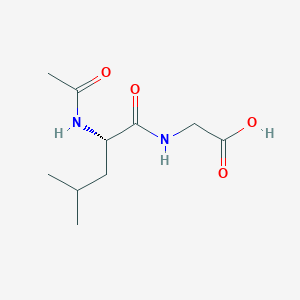

Acetyl-L-leucyl glycine

Description

Contextualization within N-Acetylated Peptides and Amino Acid Derivatives

Amino acid derivatives are fundamental molecules in biochemistry, formed through the chemical modification of amino acids. numberanalytics.com These compounds are crucial for a vast array of biological functions, including energy metabolism, protein structure, and cellular signaling. numberanalytics.comamerigoscientific.com They serve as precursors for essential biomolecules like nucleotides and hormones and act as intermediates in major metabolic pathways. amerigoscientific.compressbooks.pubmyuchem.com

Acetyl-L-leucyl glycine (B1666218) is a specific type of amino acid derivative known as an N-acetylated peptide. ontosight.ai N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group of a peptide, is a common modification used in peptide chemistry. sigmaaldrich.comnih.gov This modification is significant for several reasons. It removes the positive charge at the N-terminus, which can make the peptide more closely mimic the structure of naturally occurring proteins. sigmaaldrich.com Furthermore, N-terminal acetylation can substantially increase a peptide's stability by protecting it from degradation by enzymes, particularly exopeptidases. nih.govgoogle.com This enhanced stability is a desirable characteristic for peptides used in various research applications. researchgate.net The acetylation of the glycine residue in similar compounds may also influence how the molecule interacts with enzymes or receptors, potentially changing its biological activity compared to the non-acetylated version. ontosight.ai

Significance in Biochemical and Synthetic Investigations

The significance of Acetyl-L-leucyl glycine in research stems from its defined structure, which makes it a valuable tool in both biochemical and synthetic studies. While specific biological activities for this compound are a subject of ongoing exploration, compounds with similar structures are often investigated for their roles in protein modification and cell signaling. ontosight.ai

In the realm of synthetic chemistry, this compound serves as a useful intermediate. clearsynth.com The synthesis of complex peptides can sometimes be hindered by the poor crystallizing properties of key intermediates. publish.csiro.au The use of modified dipeptides like this compound can be part of strategies to overcome such synthetic challenges. It can be produced through established peptide synthesis techniques and is available commercially, making it accessible for laboratory research. ontosight.ailookchem.com Its availability allows researchers to incorporate the acetyl-leucyl-glycine motif into larger, more complex peptide chains to study structure-function relationships or to develop novel molecules. publish.csiro.aucymitquimica.com The presence of the acetyl group provides a stable, protected N-terminus, which is an advantage in multi-step solid-phase peptide synthesis. google.comcymitquimica.com

Chemical Data for this compound

| Property | Value | Source |

| Systematic Name | 2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid | ontosight.aiclearsynth.com |

| CAS Number | 4033-42-5 | ontosight.aiclearsynth.comlookchem.comchemsrc.com |

| Molecular Formula | C₉H₁₆N₂O₄ | ontosight.ai |

| Molecular Weight | 216.24 g/mol | ontosight.ai |

| Melting Point | 193-194 °C | chemicalbook.com |

| Storage Temperature | -15°C | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFVYSSHGGOCQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies and Strategies for Acetyl L Leucyl Glycine

N-Terminal Acetylation Techniques of Leucine (B10760876)

N-terminal acetylation is a key modification that neutralizes the positive charge of the N-terminal amine, which can influence the peptide's biological properties and stability. lifetein.com This is achieved by introducing an acetyl group (-COCH₃) to the nitrogen atom of L-leucine. formulationbio.com

Solution-Phase Synthetic Approaches

In solution-phase synthesis, L-leucine is acetylated prior to its coupling with glycine (B1666218). A prevalent and classical method involves the acylation of L-leucine using acetic anhydride (B1165640). isef.net The reaction is typically performed in an aqueous or mixed solvent system. The conditions, such as the molar ratio of reactants and temperature, are optimized to maximize the yield of N-acetyl-L-leucine. isef.netgoogle.com The process generally involves dissolving L-leucine and then adding acetic anhydride, often in the presence of a base to neutralize the newly formed acetic acid. google.com The resulting N-acetyl-L-leucine can then be isolated, for instance, by precipitation via acidification of the reaction mixture, followed by filtration. google.comgoogle.com

Table 1: Common Reagents for Solution-Phase N-Acetylation of Leucine

| Reagent | Typical Conditions | Role |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Aqueous or organic solvent, often with a base (e.g., NaOH) | Acetylating agent; introduces the acetyl group. isef.netgoogle.com |

Solid-Phase Peptide Synthesis Adaptations

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach where the peptide is assembled on a solid resin support. N-terminal acetylation is typically performed as the final step after the desired peptide sequence (in this case, leucyl-glycine) has been synthesized on the resin. lifetein.com

A common on-resin acetylation protocol uses a solution of acetic anhydride, often in a solvent like dimethylformamide (DMF), sometimes with a base such as pyridine (B92270) or diisopropylethylamine (DIEA). lifetein.comnih.gov This capping step is highly efficient and is also used to terminate any unreacted peptide chains during synthesis.

More advanced methods have been developed to improve efficiency. One innovative approach uses malonic acid as a precursor, which generates a reactive ketene (B1206846) intermediate in situ at room temperature. rsc.orgresearchgate.net This method has been shown to give high yields for N-acetylation on the solid phase, regardless of the peptide's structure or sequence, and leads to a thermodynamically stable product. formulationbio.comrsc.org

Table 2: On-Resin N-Acetylation Strategies in SPPS

| Method | Reagents | Description |

|---|---|---|

| Standard Capping | Acetic anhydride in DMF, often with a base (e.g., pyridine, DIEA) | A widely used, efficient method performed as the final step before cleavage from the resin. lifetein.comnih.gov |

Peptide Bond Formation between Acetyl-L-leucine and Glycine

The formation of the amide bond between the carboxyl group of N-acetyl-L-leucine and the amino group of glycine is the central step in synthesizing the dipeptide. This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. creative-peptides.com

Classical Coupling Reagents and Procedures

Historically, carbodiimides have been the cornerstone of peptide coupling. These reagents facilitate the removal of water, promoting amide bond formation. americanpeptidesociety.org

Dicyclohexylcarbodiimide (DCC): One of the first widely used coupling reagents. creative-peptides.com It activates the carboxyl group of N-acetyl-L-leucine to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org This intermediate is then attacked by the amino group of glycine. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble and can be difficult to remove completely. peptide.com

N,N'-Diisopropylcarbodiimide (DIC): A close analog of DCC, DIC offers the advantage that its corresponding urea (B33335) byproduct is more soluble in common organic solvents, simplifying purification. americanpeptidesociety.orgpeptide.com

To improve reaction efficiency and reduce the risk of side reactions, particularly racemization, these carbodiimide (B86325) reactions are almost always performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt). americanpeptidesociety.org

Modern Amidation Reactions

Modern peptide synthesis relies on a variety of more efficient and safer coupling reagents that offer faster reaction times and greater suppression of side reactions. These are often categorized as phosphonium (B103445) or aminium/uronium salts. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, HATU, and HCTU are highly popular. peptide.comapexbt.com They react with the carboxylic acid of N-acetyl-L-leucine in the presence of a non-nucleophilic base (like DIEA) to form an activated ester intermediate. peptide.com This species rapidly reacts with glycine to form the desired peptide bond. HATU, which is based on the additive HOAt, is particularly effective at coupling hindered amino acids and minimizing racemization. peptide.com

Phosphonium Salts: Reagents like BOP and PyAOP are also highly effective. apexbt.comglpbio.com PyAOP is especially useful for coupling challenging sequences. peptide.com

These modern reagents are favored in both solution-phase and automated solid-phase synthesis due to their high coupling efficiency, which is crucial for achieving high yields of the final peptide. creative-peptides.com

Table 3: Comparison of Selected Peptide Coupling Reagents

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective, efficient for many applications. americanpeptidesociety.org | Formation of urea byproducts (DCU can be insoluble); moderate risk of racemization without additives. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction times, low racemization (especially HATU). creative-peptides.compeptide.com | Higher cost compared to carbodiimides. |

| Phosphonium Salts | BOP, PyAOP | Very effective, particularly for sterically hindered couplings; low racemization. peptide.comglpbio.com | Can be more expensive; BOP produces a carcinogenic byproduct (HMPA). |

Stereochemical Control and Racemization Prevention in Synthesis

A paramount challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the activated amino acid. peptide.com During the activation of the carboxyl group of N-acetyl-L-leucine, the α-proton can become acidic, leading to its abstraction and subsequent racemization, often through the formation of a planar azlactone (oxazolone) intermediate. slideshare.net

Several strategies are employed to suppress this side reaction:

Use of Additives: The most common strategy is the inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orgpeptide.com These compounds react with the activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester. This new intermediate is less prone to racemization but remains sufficiently reactive to form the peptide bond. peptide.com Other additives like 6-Cl-HOBt are also used for this purpose. glpbio.com

Choice of Coupling Reagent: Modern uronium and phosphonium reagents (like HATU and PyAOP) were designed to inherently minimize racemization by rapidly forming the active ester and promoting fast coupling, reducing the lifetime of racemization-prone intermediates. peptide.com

Reaction Conditions: The choice of solvent and base can influence the extent of racemization. slideshare.net Non-polar solvents and sterically hindered bases may reduce the rate of racemization. slideshare.net Careful control of temperature is also critical, as higher temperatures can accelerate racemization. researchgate.net

Protecting Groups: While the acetyl group on the N-terminus is stable, the choice of protecting groups for the amino acid being coupled is crucial in longer peptide syntheses. Certain protecting groups can influence the rate of racemization of the preceding activated residue. nih.govresearchgate.net

By carefully selecting the coupling reagents, additives, and reaction conditions, the synthesis of Acetyl-L-leucyl-glycine can be achieved with minimal loss of its desired stereochemistry.

Enantiomeric Purity Maintenance during Peptide Coupling

A paramount concern during the coupling of N-acetyl-L-leucine to glycine is the prevention of racemization at the chiral center of the leucine residue. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur via the formation of an oxazolone (B7731731) intermediate. This is particularly a risk when the carboxylic acid of an N-acyl amino acid is activated.

To suppress racemization, several strategies are employed:

Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is a standard practice. researchgate.netcreative-peptides.com These additives react with the activated carboxylic acid to form active esters (OBt or OAt esters). These esters are less prone to racemization than other activated intermediates and couple efficiently with the amine component. creative-peptides.com The use of HOBt can reduce racemization to insignificant levels when used with coupling reagents like HBTU. peptide.com

Choice of Coupling Reagent: Modern coupling reagents are designed to minimize racemization. HATU, for instance, is known to react faster and result in less epimerization compared to HBTU. peptide.comresearchgate.net Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its aza-derivative PyAOP, are also highly effective at minimizing racemization while promoting efficient coupling. bachem.comacs.org

Reaction Conditions: The choice of solvent and base can influence the extent of racemization. Non-polar solvents and sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are often preferred. bachem.com Lowering the reaction temperature can also help to reduce the rate of racemization.

The table below summarizes some coupling reagents and additives used to maintain enantiomeric purity.

| Reagent/Additive | Type | Key Feature in Preventing Racemization |

| HBTU | Uronium Salt | Forms active esters that are less prone to racemization, especially with HOBt. peptide.com |

| HATU | Uronium Salt | Reacts faster than HBTU, providing less opportunity for racemization to occur. researchgate.net |

| PyAOP | Phosphonium Salt | HOAt-based reagent that facilitates high coupling yields with low racemization. bachem.com |

| HOBt | Additive | Forms stable active esters with the carboxylic acid, suppressing oxazolone formation. creative-peptides.com |

| HOAt | Additive | More reactive than HOBt, further accelerating the coupling reaction and reducing side reactions. acs.org |

Evaluation of Racemization during Acetyl-L-leucine to Glycine Ligation

After the synthesis, it is crucial to quantify the enantiomeric purity of the final product to determine the extent of racemization. The primary impurity to be measured is Acetyl-D-leucyl glycine, the diastereomer of the desired product. Since diastereomers have different physical properties, they can be separated and quantified using chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. chiraltech.comresearchgate.net

Methodology: A solution of the synthesized dipeptide is injected into the HPLC system. The chiral stationary phase interacts differently with the L-L and D-L diastereomers, causing them to travel through the column at different rates. nih.gov This results in their separation into two distinct peaks in the chromatogram.

Stationary Phases: Various types of CSPs are available, including those based on polysaccharides, proteins, or synthetic chiral polymers. Cinchona-derived zwitterionic CSPs, for example, have been shown to be effective for the direct stereo-selective separation of small peptides and their N-derivatized forms. chiraltech.com

Detection and Quantification: A UV detector is typically used to monitor the column eluent. The area under each peak is proportional to the concentration of the corresponding diastereomer. By comparing the peak area of the undesired Acetyl-D-leucyl glycine to the total peak area of both diastereomers, the percentage of racemization can be accurately calculated.

Alternatively, the dipeptide can be hydrolyzed back to its constituent amino acids (leucine and glycine). The resulting leucine can then be analyzed for its enantiomeric purity using chiral Gas Chromatography (GC) or HPLC after derivatization with a chiral reagent. chiralpedia.com

Synthesis of Structural Analogues and Derivatives for Research Applications

The synthesis of structural analogues of Acetyl-L-leucyl glycine is essential for research applications, such as structure-activity relationship (SAR) studies. These modifications can involve changes at the C-terminus or alterations in the peptide backbone and stereochemistry.

C-Terminal Modifications (e.g., Esters, Amides)

Modifying the C-terminal carboxylic acid to an ester or an amide can significantly alter the dipeptide's physicochemical properties, such as stability and membrane permeability.

Synthesis of C-Terminal Esters: The synthesis of a C-terminal ester, such as Acetyl-L-leucyl-glycine methyl ester, is straightforward. It is typically achieved by using the corresponding amino acid ester (e.g., glycine methyl ester hydrochloride) as the nucleophile during the peptide coupling step with N-acetyl-L-leucine. This approach directly yields the desired dipeptide ester. acs.org

Synthesis of C-Terminal Amides: The preparation of Acetyl-L-leucyl-glycine amide can be accomplished through several routes. In solid-phase peptide synthesis (SPPS), specialized resins like the Rink amide or PAL resin are used, which upon cleavage release the peptide as a C-terminal amide. nih.gov In a solution-phase approach, the free carboxylic acid of this compound can be activated (using the same coupling reagents as for peptide bond formation) and then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to form the primary amide. google.com Enzymatic methods using proteases like subtilisin in the presence of ammonium salts have also been developed for the amidation of C-terminal peptide esters. wur.nl

Isomeric Forms and Related Dipeptides (e.g., L-Leucyl-Glycine, Glycyl-L-Leucine)

The synthesis of isomers and related dipeptides provides valuable comparative compounds for biological and chemical studies.

L-Leucyl-Glycine: This dipeptide differs from the target compound by the absence of the N-terminal acetyl group. Its synthesis requires the use of a temporary protecting group on the N-terminus of L-leucine, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The protected L-leucine is then coupled to a glycine ester. The final step involves the removal of the N-terminal protecting group under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield L-Leucyl-Glycine. sigmaaldrich.com

Glycyl-L-Leucine: This is a constitutional isomer where the sequence of amino acids is reversed. The synthesis follows a similar peptide coupling strategy. N-protected glycine (e.g., Boc-glycine) is activated and coupled with an L-leucine ester (e.g., L-leucine methyl ester). The subsequent removal of the N-protecting group and hydrolysis of the C-terminal ester provides Glycyl-L-Leucine. agriculturejournals.czresearchgate.net

Structural and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the experimental determination of the structure and conformation of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry offer complementary information regarding the atomic-level arrangement and molecular integrity of Acetyl-L-leucyl glycine (B1666218).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. For Acetyl-L-leucyl glycine, various NMR experiments can provide data on the spatial proximity of atoms and the torsion angles of the peptide backbone.

In a typical ¹H NMR spectrum of a peptide like this compound, distinct signals would be observed for the protons of the acetyl group, the leucine (B10760876) side chain, and the glycine backbone. hmdb.cahmdb.ca Glycine is unique as it possesses two alpha protons, which can provide specific conformational information. utexas.edu The chemical shifts of the amide protons are particularly sensitive to their environment and hydrogen bonding patterns, offering clues about the secondary structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish through-bond scalar couplings between protons, which helps in assigning the resonances to specific amino acid residues. utexas.edu NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons that are close in space but not necessarily connected by chemical bonds. The intensities of NOE cross-peaks can be used to calculate interproton distances, which serve as constraints in molecular modeling to generate a three-dimensional structure. For instance, NOEs between the acetyl protons and the leucine alpha-proton, or between the leucine side-chain protons and the glycine alpha-protons, would define the peptide's folded state.

Table 1: Representative ¹H NMR Chemical Shifts for Peptide Moieties

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Acetyl (CH₃) | ~2.0 |

| Leucine α-H | ~4.2 |

| Leucine β-CH₂ | ~1.6 |

| Leucine γ-CH | ~1.7 |

| Leucine δ-CH₃ | ~0.9 |

| Glycine α-CH₂ | ~3.9 |

Note: The exact chemical shifts are dependent on the solvent, pH, temperature, and the specific conformation of the peptide.

Mass spectrometry (MS) is an essential technique for verifying the molecular weight and purity of synthesized or isolated peptides like this compound. High-resolution mass spectrometry, such as electrospray ionization-Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR MS), can determine the mass of a peptide with high accuracy, typically within a few parts per million (ppm). ucdavis.edu This precision allows for the unambiguous confirmation of the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the order of the amino acid residues. In a typical MS/MS experiment, the protonated peptide ion ([M+H]⁺) is selected and subjected to fragmentation through collision-induced dissociation (CID). This process breaks the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence as Acetyl-Leucine-Glycine. The presence of an acetyl group on the N-terminus is confirmed by the initial b-ion mass.

The purity of a peptide sample can be assessed by techniques like liquid chromatography-mass spectrometry (LC-MS), where the peptide is first separated from impurities by liquid chromatography and then detected by the mass spectrometer. A pure sample will ideally show a single major peak in the chromatogram corresponding to the mass of this compound.

Table 2: Expected Fragment Ions in MS/MS of this compound

| Ion Type | Sequence Fragment | Expected m/z |

|---|---|---|

| b₁ | Acetyl | 44.03 |

| b₂ | Acetyl-Leu | 157.11 |

| y₁ | Gly-OH | 76.04 |

Note: The m/z values are for the singly charged ions.

Computational Modeling and Theoretical Studies

Computational methods provide a theoretical framework to complement experimental data, offering insights into the conformational landscape and electronic properties of this compound at an atomic level of detail.

Molecular mechanics and dynamics (MD) simulations are powerful computational tools used to explore the conformational space of peptides and assess their stability. cardiff.ac.uked.ac.uk These simulations use a classical force field to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net

For this compound, an initial three-dimensional structure can be built and then subjected to energy minimization to find a low-energy starting conformation. Subsequently, MD simulations can be performed, typically in a solvent environment like water, to simulate the dynamic behavior of the peptide over time. rsc.org These simulations can reveal the preferred conformations of the peptide, the flexibility of different regions, and the role of intramolecular hydrogen bonds in stabilizing the structure.

The analysis of the MD trajectory can provide information on the distribution of backbone dihedral angles (φ and ψ), which can be visualized in a Ramachandran plot to identify the most populated conformational states. Simulations can also predict the formation of stable secondary structures, such as β-turns, which are common in short peptides. researchgate.net The stability of different conformations can be evaluated by calculating the free energy landscape of the peptide.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, molecular properties, and reactivity of molecules. jpgu.orgraa-journal.org Methods like Density Functional Theory (DFT) can be applied to this compound to obtain accurate geometries and energies for different conformers. researchgate.net

These calculations can provide detailed information about the distribution of electron density, the nature of chemical bonds, and the molecular orbitals. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity. Quantum chemical methods can also be used to calculate theoretical vibrational spectra, which can aid in the interpretation of experimental infrared (IR) and Raman spectra.

Furthermore, quantum chemical calculations can be used to determine various molecular descriptors, such as the dipole moment, polarizability, and electrostatic potential, which are important for understanding the intermolecular interactions of this compound with its environment. nih.gov

X-ray Crystallography of Related Acetylated Peptides

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in the solid state. wikipedia.org The process involves crystallizing the compound of interest and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. youtube.comyoutube.com

Enzymatic Interactions and Biotransformational Studies

Substrate Recognition by Acetyltransferases

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting a vast majority of proteins. hmdb.ca This process is catalyzed by N-alpha-acetyltransferases (NATs), a family of enzymes with distinct substrate specificities. hmdb.ca

The substrate specificity of NATs is primarily determined by the first two amino acid residues at the N-terminus of a polypeptide chain. hmdb.cahmdb.ca Different classes of NATs recognize different N-terminal sequences. For instance, the human NatA complex typically acetylates N-termini with small amino acids such as alanine, serine, threonine, cysteine, and glycine (B1666218). hmdb.cahmdb.ca

While direct studies on the acetylation of a leucyl-glycine N-terminus are limited, the general principles of NAT specificity suggest that the presence of leucine (B10760876) at the N-terminus would likely direct the substrate to a specific class of NATs. Glycine, being a small amino acid, is a canonical substrate for NatA when it is the initial residue after methionine excision. hmdb.ca The presence of a larger, hydrophobic residue like leucine at the N-terminus would likely preclude it from being a substrate for NatA. Other NATs, such as NatB and NatC, have specificities for N-terminal methionine residues, with the second residue influencing the recognition. hmdb.ca The GCN5-related N-acetyltransferases (GNATs) represent another large superfamily of enzymes that can acetylate proteins, and their substrate specificity is dictated by an extensive interaction surface with the protein substrate. nih.govembopress.org

Acetyl-L-leucyl glycine is not a primary product of N-terminal acetylation by NATs, as these enzymes act on nascent polypeptide chains. hmdb.ca Instead, N-acetylated peptides like this compound are more likely to be generated as products of the proteolytic degradation of N-terminally acetylated proteins. hmdb.ca N-acylpeptide hydrolases are enzymes that can release N-acetylated amino acids from such peptides. hmdb.ca Therefore, this compound could represent a transient intermediate in the catabolism of acetylated proteins.

Furthermore, the free N-acetylated amino acid, N-acetylglycine, can be synthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT). hmdb.canih.gov While this pathway produces a single acetylated amino acid, it highlights the existence of enzymatic machinery for the N-acetylation of small molecules.

Hydrolysis and Degradation by Peptidases and Amidases

The peptide bond and the N-terminal acetyl group of this compound are susceptible to hydrolysis by various peptidases and amidases.

Aminoacylases are enzymes that catalyze the hydrolysis of N-acylated amino acids to yield a free amino acid and an acyl group. uni-duesseldorf.de There are several types of aminoacylases with differing substrate specificities. nih.gov Aminoacylase (B1246476) I (ACY1), for example, is a zinc-binding enzyme that deacetylates neutral aliphatic N-acyl-α-amino acids. hmdb.canih.gov Given that this compound contains an N-terminal acetyl group, it could potentially be a substrate for an amidase with broad specificity.

However, the primary substrates for well-characterized aminoacylases are single N-acetylated amino acids. uni-duesseldorf.denih.gov The substrate specificity of a novel aminoacylase was shown to be relatively broad, with the highest hydrolytic activity observed with acetyl-methionine. uni-duesseldorf.de The industrial application of aminoacylases has historically focused on their hydrolytic activity against acetyl-amino acids for the production of enantiomerically pure L-amino acids. uni-duesseldorf.ded-nb.info

| Enzyme Family | Substrate Specificity | Potential Interaction with this compound |

| Aminoacylase I (AA1) | Deacetylates neutral aliphatic N-acyl-α-amino acids. nih.gov | Unlikely to act on the dipeptide directly, but could act on N-acetyl-L-leucine if it were released. |

| Aminoacylase II (AA2) | Strict specificity for Nα-acetyl-l-aspartate. nih.gov | No interaction expected. |

| Aminoacylase III (AA3) | Preferentially deacetylates Nα-acetylated aromatic amino acids. nih.govresearchgate.net | No interaction expected. |

The peptide bond between leucine and glycine in this compound is a target for various peptidases. Peptidases are enzymes that hydrolyze peptide bonds and are crucial for protein turnover and the digestion of dietary proteins. researchgate.net The hydrolysis of dipeptides such as glycyl-L-leucine has been studied in the context of peptidase activity. nih.gov

The presence of the N-terminal acetyl group in this compound might influence its recognition and cleavage by certain peptidases. Some aminopeptidases, which cleave amino acids from the N-terminus of peptides, may be blocked by the acetyl group. However, other endopeptidases or dipeptidases might still be able to hydrolyze the internal peptide bond. The rate and specificity of this hydrolysis would depend on the specific peptidase involved.

Role as a Model Substrate or Inhibitor in Enzyme Mechanism Studies

Due to its defined chemical structure, this compound has the potential to be a valuable tool in enzyme mechanism studies. N-acetylated amino acids and peptides are frequently used as synthetic substrates to characterize the activity and specificity of newly discovered enzymes or to study the kinetics of known enzymes.

For example, this compound could be used as a model substrate to screen for and characterize novel peptidases that are resistant to N-terminal blockage. By monitoring the rate of hydrolysis of the leucyl-glycine bond, researchers can determine the kinetic parameters of the enzyme and investigate its substrate specificity.

Furthermore, derivatives of this compound could be synthesized to act as inhibitors of specific peptidases. By modifying the structure of the peptide, for instance by introducing a non-hydrolyzable bond mimic, it could be designed to bind to the active site of an enzyme without being cleaved, thereby acting as a competitive inhibitor. Such inhibitors are invaluable for studying the physiological roles of enzymes and for the development of therapeutic agents.

Biological Activities and Molecular Mechanisms in Preclinical Models

Cellular Uptake and Transport Mechanisms

The acetylation of amino acids can fundamentally alter their physicochemical properties, thereby influencing how they traverse cellular membranes. For Acetyl-L-leucyl glycine (B1666218), this modification shifts its primary mode of cellular entry from transporters of its parent amino acid to those that recognize it as an anion.

Research demonstrates that the acetylation of L-leucine fundamentally switches its cellular uptake mechanism. nih.govmdpi.com While L-leucine is primarily taken up by the L-type amino acid transporter 1 (LAT1), the acetylated form is not recognized by this transporter. mdpi.com Instead, its uptake is mediated by the monocarboxylate transporter type 1 (MCT1) as well as organic anion transporters (OAT1 and OAT3). nih.govmdpi.com

This transporter switching has significant kinetic implications. The affinity of MCT1 for N-acetyl-L-leucine is lower compared to the affinity of LAT1 for L-leucine. nih.govuni-marburg.de This characteristic prevents the saturation of the transporter, allowing for continued uptake even at higher concentrations. uni-marburg.denih.gov MCT1-mediated uptake provides a mechanism to bypass the easily saturable LAT1 transporter, which is often a rate-limiting step for the intracellular delivery of leucine (B10760876). nih.govmdpi.comuni-marburg.de This is particularly relevant at the blood-brain barrier, where LAT1 is not only limited by saturation but also by competition from other neutral amino acids. nih.gov

| Compound | Primary Transporter(s) | Key Characteristics |

|---|---|---|

| L-leucine | L-type Amino Acid Transporter 1 (LAT1) | High-affinity, easily saturable transporter. nih.govuni-marburg.de |

| Acetyl-L-leucine | Monocarboxylate Transporter 1 (MCT1), Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3) | Lower affinity compared to LAT1, not easily saturated, bypasses LAT1-mediated uptake. nih.govmdpi.comuni-marburg.de |

Acetylation significantly alters the physicochemical properties of the parent amino acid, which in turn affects its membrane permeability. uni-marburg.de The addition of an acetyl group to the amino group of L-leucine converts the zwitterionic amino acid into an anion at physiological pH. uni-marburg.de

While small, hydrophobic, and uncharged molecules can often cross lipid bilayers via passive diffusion, charged molecules like anions require a carrier-mediated transport system. mdpi.comuni-marburg.de Therefore, the acetylation of L-leucine necessitates its reliance on transporters such as MCT1 and OATs for cellular entry under normal physiological conditions. uni-marburg.de This shift from potential passive diffusion (though primarily transporter-mediated for leucine) to an obligatory carrier-mediated transport mechanism is a critical consequence of the acetylation. mdpi.comuni-marburg.de

Modulation of Intracellular Signaling Pathways

Once inside the cell, Acetyl-L-leucyl glycine, through its de-acetylated metabolite L-leucine and potentially through its own actions, influences several critical intracellular pathways that govern cellular homeostasis and function.

Preclinical and observational studies have highlighted the beneficial effects of acetyl-leucine in the context of lysosomal storage disorders, such as Niemann-Pick disease type C (NPC) and GM2 gangliosidosis (Tay-Sachs and Sandhoff disease). uni-marburg.denih.govnih.gov In mouse models of NPC, acetyl-DL-leucine and its active L-enantiomer have been shown to provide neuroprotection and slow the progression of the disease. nih.govnih.gov The mechanism is thought to involve the modulation of lysosomal function, which is often impaired in these genetic disorders. uni-marburg.de

The compound has been shown to impact cellular energy production. A key feature of some lysosomal storage disorders is a metabolic shift towards glycolysis, which is less efficient for ATP synthesis. nih.gov Biochemical studies have demonstrated that acetyl-L-leucine can increase the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. uni-marburg.de

Furthermore, in preclinical models of NPC, the therapeutic effects of acetyl-L-leucine have been linked to the modulation of pathways involved in glucose metabolism. nih.govnih.gov This suggests that the compound may help to correct the metabolic dysfunctions, including altered glucose and antioxidant metabolism, that are characteristic of these diseases. nih.gov

| Metabolic Process | Observed Effect of Acetyl-L-leucine | Context |

|---|---|---|

| ATP Production | Increased production of ATP. uni-marburg.de | General biochemical studies. uni-marburg.de |

| Glucose Metabolism | Modulation of pathways involved in glucose metabolism. nih.gov | Preclinical models of Niemann-Pick disease type C. nih.govnih.gov |

| Antioxidant Metabolism | Implicated as a potential mechanism of action. nih.gov | Preclinical models of Niemann-Pick disease type C. nih.gov |

Autophagy is a critical cellular process for the degradation and recycling of cellular components, which is tightly regulated by nutrient availability. L-leucine, a metabolite of this compound, is a key regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy. nih.govresearchgate.net

Leucine's inhibitory effect on autophagy is mediated through its metabolite, acetyl-coenzyme A (AcCoA). nih.govresearchgate.net AcCoA promotes the acetylation of the mTORC1 component raptor, leading to the activation of mTORC1, which in turn suppresses the initiation of autophagy. researchgate.net In conditions of leucine deprivation, the decrease in raptor acetylation leads to mTORC1 inhibition and subsequent activation of autophagy. nih.govresearchgate.net Therefore, by providing an intracellular source of leucine, this compound can participate in the regulation of autophagy flux via the AcCoA-mTORC1 signaling axis. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific preclinical data for the compound “this compound” corresponding to the detailed biological activities and molecular mechanisms outlined in your request. Research focusing on its specific interactions with molecular targets, such as receptor or enzyme binding, and its biological effects in preclinical models, including its influence on keratinocytes, gene expression, or neuroprotective outcomes, could not be located for this particular molecule.

The provided outline details specific areas of investigation, such as:

Receptor and enzyme binding studies.

Influence on keratinocyte differentiation and hyaluronan synthesis.

Impact on the gene expression of transglutaminase 1 and HAS2 mRNA.

Neuroprotective effects in animal disease models related to glucose and antioxidant metabolism.

However, no published studies were found that specifically examine "this compound" in these contexts. Scientific literature often investigates related but distinct molecules, such as N-acetyl-L-leucine or other N-acyl amino acids, which have shown effects in some of these areas, particularly in neuroprotection. Similarly, research exists on how glycine and certain peptides influence keratinocyte biology.

Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientific accuracy. Providing information on other compounds would deviate from the explicit instructions. Therefore, the content for the requested sections cannot be produced at this time.

Metabolic Pathways and Biosynthesis of Acetyl L Leucyl Glycine

Acetyl-L-leucyl glycine (B1666218) is a modified dipeptide consisting of N-acetylated L-leucine linked to glycine via a peptide bond. While specific metabolic data for this compound is not extensively detailed in the available literature, its metabolic fate can be inferred from the known pathways of its constituent parts: N-acylated amino acids and dipeptides.

Structure Activity Relationship Sar Investigations

Influence of N-Acetylation on the Biological Activity of Leucyl-Glycine Peptides

N-terminal acetylation, the addition of an acetyl group to the amino-terminus of a peptide, is a critical modification that can significantly alter the biological properties of leucyl-glycine peptides. This modification neutralizes the positive charge of the N-terminal amino group, which can lead to several changes in the peptide's behavior.

Furthermore, the change in charge and structure imparted by the acetyl group can influence how the peptide interacts with its biological targets. The removal of the N-terminal positive charge can affect the peptide's solubility, hydrophobicity, and its ability to form hydrogen bonds. researchgate.net These changes can lead to altered binding affinities for receptors or enzymes. In some cases, acetylation has been found to slightly increase the immunosuppressive potency of linear peptides. nih.gov

| Property | Effect of N-Acetylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Proteolytic Stability | Increased | Blocks cleavage by N-terminal exopeptidases and other proteases. | nih.govnih.gov |

| Biological Half-Life | Increased | Reduced rate of degradation leads to longer persistence in biological systems. | nih.gov |

| Receptor/Enzyme Interaction | Altered | Neutralizes N-terminal charge, affecting electrostatic and hydrophobic interactions. | researchgate.net |

| Immunosuppressive Potency | Slightly Increased (in some linear peptides) | Protection of terminal functional groups can enhance biological effect. | nih.gov |

Impact of Amino Acid Sequence and Chirality on Activity

The specific sequence of amino acids and their stereochemistry (chirality) are fundamental determinants of a peptide's biological function.

Amino Acid Sequence: The sequence—leucine (B10760876) followed by glycine (B1666218)—is critical. Leucine is a hydrophobic amino acid with a bulky isobutyl side chain, while glycine is the smallest and most flexible amino acid, lacking a side chain. This combination imparts specific physicochemical properties to the peptide. Studies on the dipeptide Glycyl-L-leucine (Gly-Leu), the reverse sequence, have shown that it can promote the proliferation and protein synthesis of intestinal epithelial cells by activating the mTOR signaling pathway. agriculturejournals.cz This suggests that the leucyl-glycine sequence in Acetyl-L-leucyl glycine is likely to be a key determinant for its specific biological targets and cellular effects, which may differ from its reverse-sequence counterpart.

Chirality: Biological systems are overwhelmingly homochiral, meaning they selectively produce and use molecules of a specific three-dimensional orientation. nih.govacs.org Proteins in mammals are constructed almost exclusively from L-amino acids. nih.govacs.org Therefore, the "L" configuration of leucine in this compound is crucial for its biological activity. The specific spatial arrangement of the L-leucine side chain is recognized by enzymes and receptors, enabling precise molecular interactions. Changing to the D-leucine enantiomer would result in a molecule with a different three-dimensional shape. This altered shape would likely prevent it from fitting correctly into the binding site of its biological target, potentially reducing or completely abolishing its activity. nih.govrsc.org Glycine, being achiral, does not have L- and D-isomers. rsc.org

| Structural Feature | Significance | Example/Reason | Reference |

|---|---|---|---|

| Amino Acid Sequence (Leu-Gly) | Determines the peptide's overall size, shape, and chemical properties, dictating its biological target. | The related dipeptide Gly-Leu has been shown to activate the mTOR signaling pathway, indicating sequence specificity. | agriculturejournals.cz |

| Chirality (L-Leucine) | Essential for proper recognition and binding to biological targets like enzymes and receptors. | Biological systems are highly stereospecific; the D-isomer would likely not be recognized by the target, leading to a loss of activity. | nih.govacs.org |

Comparative Analysis with Related Peptide Structures (e.g., Cyclo(leucyl-glycine))

Comparing this compound with structurally related peptides provides insight into how architectural changes affect function. A key comparison can be made with Cyclo(leucyl-glycine) or CLG, a cyclic dipeptide.

This compound is a linear peptide with conformational flexibility, allowing it to adopt various shapes to fit into a binding pocket. In contrast, Cyclo(leucyl-glycine) has a rigid, constrained ring structure. This fundamental difference in conformation dramatically influences biological activity. For example, in a study testing for antinociceptive (pain-relieving) effects, Cyclo(leucyl-glycine) was found to be ineffective. nih.gov This lack of activity in a specific assay highlights that the constrained cyclic structure may not be suitable for interacting with the receptors or enzymes involved in that particular biological pathway. The flexibility of the linear this compound, however, might allow it to interact with a different set of targets not accessible to the rigid cyclic form.

| Feature | This compound | Cyclo(leucyl-glycine) | Implication for Activity |

|---|---|---|---|

| Structure | Linear, N-acetylated | Cyclic (diketopiperazine) | Linear structure allows for conformational flexibility, while the cyclic structure is rigid and constrained. |

| Flexibility | High | Low | Flexibility may allow binding to a wider range of biological targets compared to the rigid analog. |

| Observed Activity | (Varies by assay) | No antinociceptive effect observed in a rat yeast-paw test. nih.gov | The rigid structure of CLG is inactive in certain pathways, suggesting structural requirements for binding are not met. |

Computational and Theoretical Models for Activity Prediction

Predicting the biological activity of peptides without synthesizing and testing each one is a major goal of medicinal chemistry. Computational tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed for this purpose. creative-peptides.comnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For a peptide like this compound, these models would use "descriptors"—numerical representations of its molecular properties. These descriptors can include:

Hydrophobicity: The tendency of the leucine side chain to avoid water. researchgate.net

Steric properties: The size and shape of the molecule (e.g., molecular weight, bulkiness). nih.gov

Electronic properties: The distribution of charge across the peptide.

| Descriptor Category | Specific Descriptors for this compound | Relevance to Activity Prediction | Reference |

|---|---|---|---|

| Physicochemical | Hydrophobicity, Polarity, Molecular Weight | Crucial for predicting how the peptide will interact with biological membranes and receptor binding sites. | researchgate.netnih.gov |

| Topological | Molecular connectivity, Shape indices | Describe the size, shape, and degree of branching of the molecule. | creative-peptides.com |

| Quantum Chemical | Partial atomic charges, Dipole moment | Model the electronic aspects of the peptide's interactions with its target. | mdpi.com |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a fundamental technique for isolating Acetyl-L-leucyl glycine (B1666218) from reaction mixtures, biological samples, and other complex matrices. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of acetylated dipeptides like Acetyl-L-leucyl glycine. The technique offers high resolution and sensitivity. Given the polar nature of the dipeptide, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common modes of separation.

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is influenced by the hydrophobicity of the leucine (B10760876) side chain, while the acetyl and glycine moieties contribute to its polarity. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation from impurities.

HILIC provides an alternative approach, using a polar stationary phase (e.g., silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. This method is particularly effective for highly polar compounds that show little retention in reversed-phase chromatography.

For detection, UV spectrophotometry is commonly used, typically at low wavelengths (around 210-220 nm) where the peptide bond absorbs light. researchgate.net To enhance sensitivity and selectivity, especially for quantitative analysis, pre-column or post-column derivatization with fluorescent tags like 9-fluorenylmethylchloroformate (FMOC) can be employed, allowing for fluorescence detection. scispace.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting for Glycine Analysis researchgate.net | Setting for Derivatized Amino Acid Analysis scispace.com |

|---|---|---|

| Column | SeQuant ZIC-HILIC (250 mm × 4.6 mm, 5 µm) | C18 |

| Mobile Phase | Isocratic: 30:70 (v/v) 20 mM Ammonium (B1175870) formate (B1220265) : Acetonitrile | Gradient: Acetic buffer : Acetonitrile (55:45) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | Fluorescence (Excitation: 265 nm, Emission: 320 nm) |

| Column Temp. | Ambient | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for the definitive identification and quantification of this compound. nih.govnih.gov This hyphenated technique couples the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry.

The chromatographic component separates the target compound from the sample matrix, after which it is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like peptides. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

For quantitative studies, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. mdpi.com

Table 2: Example LC-MS/MS Parameters Based on a Related Dipeptide (Leu-Gly-Gly) massbank.eumassbank.jp

| Parameter | Setting |

|---|---|

| LC System | UHR-ToF-MS |

| Column | BEH C18 (2.1x100mm, 1.7µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% formic acid |

| Flow Rate | 400 µL/min |

| Ionization Mode | ESI Positive |

| MS Type | Tandem Mass Spectrometry (MS/MS) |

| Fragmentation | Collision-Induced Dissociation (CID) |

Spectrometric Detection Methods for Quantitative Analysis in Research Matrices

Spectrometric methods are indispensable for the quantitative analysis of this compound, offering high sensitivity and the ability to confirm the compound's identity.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for quantitative analysis. researchgate.netresearchgate.net Isotope dilution mass spectrometry is a highly accurate quantification strategy. researchgate.net This involves adding a known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. Because the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects, allowing for highly precise and accurate quantification by comparing the signal intensities of the analyte and the standard. researchgate.net

In addition to mass spectrometry, other spectrometric techniques can be applied.

UV-Visible Spectroscopy : As mentioned, the peptide bond in this compound allows for direct UV detection following HPLC separation. researchgate.net While not as specific as mass spectrometry, it is a robust and widely accessible method for quantification when appropriate chromatographic resolution is achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While primarily used for structural elucidation, quantitative NMR (qNMR) can be used to determine the concentration of this compound in a sample by integrating its unique proton signals relative to a certified internal standard of known concentration.

Infrared (IR) Spectroscopy : Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy have been explored for detecting and quantifying amino acids and peptides in complex biological matrices like blood serum. nih.govstrath.ac.uk This method analyzes vibrational couplings and can offer a unique spectral signature, potentially separating the analyte's signal from overlapping background absorptions. strath.ac.uk

Techniques for Enantiomeric Purity Assessment in Research Samples

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides is highly dependent on their stereochemistry. The presence of the D-leucine diastereomer (Acetyl-D-leucyl glycine) could have different properties and must be quantified.

One primary method involves chiral chromatography . This can be performed using a chiral stationary phase (CSP) in an HPLC system. The CSP contains a chiral selector that interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification.

An alternative and highly accurate approach is to hydrolyze the dipeptide into its constituent amino acids (acetyl-leucine and glycine). The resulting leucine is then analyzed for its enantiomeric composition. A robust method for this involves chiral HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov The amino acid samples can be analyzed directly after hydrolysis, avoiding complex derivatization steps. nih.gov

Another sophisticated technique for assessing enantiomeric purity is NMR spectroscopy using chiral derivatizing agents (CDAs) . mdpi.com A chiral agent is reacted with the analyte (or its hydrolyzed components) to form diastereomers. These diastereomers have distinct NMR spectra, and the signals (e.g., proton or carbon resonances) for each will be chemically shifted. By integrating the well-resolved signals corresponding to each diastereomer, a precise measurement of the enantiomeric excess can be determined. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-D-leucyl glycine |

| Acetonitrile |

| Acetyl-glycine |

| Ammonium formate |

| Formic acid |

| Glycine |

| Leucine |

| Leu-Gly-Gly |

| Methanol |

Acetyl L Leucyl Glycine As a Research Tool and Model Compound

Utility in Peptide Synthesis Method Development

The chemical synthesis of peptides, particularly through Solid Phase Peptide Synthesis (SPPS), is a cornerstone of peptide research. bachem.com Simple, N-acetylated tripeptides like Acetyl-L-leucyl glycine (B1666218) are frequently synthesized as model compounds to develop, validate, and troubleshoot these synthetic methodologies. pacific.edupacific.edu Their synthesis involves the sequential coupling of amino acids to a solid resin support, N-terminal capping with an acetyl group, and final cleavage from the resin. bachem.compacific.edu

The synthesis of even short peptides can present challenges such as incomplete reactions or the formation of side products. chemrxiv.orgnih.gov Using a simple, easily characterizable peptide like Acetyl-L-leucyl glycine allows researchers to optimize reaction conditions, test new reagents, and identify potential issues without consuming valuable or complex amino acid derivatives. For instance, the efficiency of different coupling agents or the conditions required for complete N-acetylation can be rigorously tested. rsc.org The synthesis of a model acetylated tripeptide, Ac-CAG (Cysteine-Alanine-Glycine), using SPPS has been described as a method to expand knowledge of peptide chemistry, with the final product being confirmed by mass spectrometry. pacific.edu

Table 1: Common Challenges in SPPS Addressed Using Model Peptides

| Challenge | Description | Role of Model Peptide |

| Incomplete Coupling | Failure of an amino acid to fully couple to the growing peptide chain, leading to deletion sequences. | Allows for the testing of coupling reagents and reaction times to ensure complete reactions. |

| Racemization | The loss of stereochemical purity at the alpha-carbon of the amino acid during activation and coupling. | Provides a simple system to analyze the extent of racemization under various conditions. |

| Side-Product Formation | Unwanted chemical modifications, such as aspartimide formation with aspartic acid residues. chemrxiv.org | Helps in identifying and minimizing the formation of sequence-dependent side products. |

| Aggregation | The growing peptide chains aggregate on the solid support, hindering reagent access and leading to low yields. nih.gov | Used to test different solvent systems or "difficult sequence" protocols designed to prevent aggregation. |

| Incomplete N-acetylation | Failure to completely cap the N-terminus of the finished peptide chain. rsc.org | Serves as a standard to optimize acetylation conditions for quantitative conversion. |

This table provides an interactive overview of common challenges in Solid Phase Peptide Synthesis (SPPS) that are often investigated using simple model peptides.

Application in Studies of Peptide Recognition and Processing

The ability of biological systems to recognize and process specific peptide sequences is fundamental to nearly all cellular functions, from protein degradation to signal transduction. sci-hub.se N-acetylated tripeptides are valuable tools for dissecting these recognition events at a molecular level. The acetyl group is a crucial feature, as N-terminal acetylation is one of the most common covalent modifications of proteins in eukaryotes and plays a significant role in determining protein function and stability. nih.gov

By using a simple, defined substrate like this compound, researchers can study how specific amino acid residues contribute to binding and recognition by proteins, enzymes, or receptors. For example, the bulky, hydrophobic side chain of leucine (B10760876) combined with the conformational flexibility of glycine provides a distinct structural motif. Studies on acyl-homoserine lactone synthases have shown that enzymes can recognize the acyl-moiety of substrates, which is analogous to the acetyl group in this model peptide, indicating that such features are key to substrate recognition. nih.gov These model peptides can be used in competitive binding assays to determine the binding affinity and specificity of a protein for a particular peptide sequence.

Table 2: Factors in Peptide Recognition Studied with Model Compounds

| Factor | Scientific Question | Example Application |

| Sequence Specificity | Which amino acid residues are critical for binding? | Comparing the binding of this compound with Acetyl-L-alanyl glycine to a receptor. |

| N-Terminal Modification | How does N-terminal acetylation affect recognition? | Comparing the processing of acetylated vs. non-acetylated tripeptides by an aminopeptidase. nih.gov |

| Conformational Effects | Does the peptide need to adopt a specific shape to be recognized? | Using NMR to observe the structure of the peptide when bound to a target protein. |

| Hydrophobicity | What is the role of hydrophobic interactions in binding? | Measuring binding affinity in different solvent conditions to probe the hydrophobic effect. |

This interactive table outlines key factors in molecular recognition that can be investigated using simple model peptides.

Probes for Investigating Enzyme Active Site Specificity

This compound is an ideal candidate for use as a probe or substrate mimic to investigate the specificity of enzyme active sites, particularly for proteases and peptidases. rsc.org Enzymes often recognize and act upon specific amino acid sequences; this peptide provides a simple three-residue motif (P2-P1-P1') to probe the S2, S1, and S1' pockets of a protease active site, respectively. upenn.edu

In a typical experiment, the rate of hydrolysis of the peptide bond between leucine and glycine by a protease would be measured. By systematically changing the amino acids in the tripeptide (e.g., substituting leucine with valine or glycine with alanine), researchers can map the preferences of the enzyme's active site. nih.govnih.gov This information is critical for understanding the enzyme's biological role and for designing specific inhibitors. nih.gov For example, studies on acetyl-CoA synthetase have explored its ability to accommodate glycine as a substrate, demonstrating how enzyme active sites can be probed and even engineered for new specificities. nih.gov

Furthermore, the peptide can be modified with reporter tags (like fluorophores or biotin) to create activity-based probes (ABPs). nih.gov These probes can covalently bind to the active form of an enzyme, allowing for its detection, quantification, and isolation from complex biological samples. nih.govfrontiersin.org

Table 3: Enzyme Classes and Reactions Investigated with Tripeptide Probes

| Enzyme Class | Catalytic Reaction | Information Gained |

| Aminopeptidases | Cleavage of the N-terminal amino acid (Leucine). | Specificity for the N-terminal residue and the influence of the acetyl cap. |

| Endopeptidases | Cleavage of the internal peptide bond (Leu-Gly). | Specificity for amino acids at the P1 and P1' positions of the substrate. upenn.edu |

| Carboxypeptidases | Cleavage of the C-terminal amino acid (Glycine). | Specificity for the C-terminal residue. |

| Acyl-peptide Hydrolases | Removal of the N-terminal acetyl group. | Identification and characterization of de-acetylating enzymes. |

This interactive table shows the types of enzymatic activities that can be assayed using a model tripeptide like this compound.

Models for Understanding Peptide Conformational Behavior

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. This compound serves as an excellent model system for studying the fundamental principles of peptide conformational behavior. The N-terminal acetyl group and the C-terminal amide (if present) remove the charges at the termini, allowing the peptide to more closely mimic a residue within a larger protein chain and reducing confounding electrostatic effects.

This tripeptide combines a residue with a bulky, hydrophobic side chain (Leucine), which has defined conformational preferences, and a glycine residue, which is conformationally flexible due to the absence of a side chain. chemrxiv.org This combination allows researchers to study how a flexible residue (Gly) is influenced by its neighboring bulky residue (Leu). Computational and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism, are used to study these model peptides. nih.govnih.gov Theoretical studies on related molecules like N-acetyl-L-leucine-N'-methylamide have identified numerous stable conformations in both the gas phase and in solution, highlighting the complexity of even small peptide energy landscapes. acs.org Similarly, studies on N-acetylated di-glycine peptides have revealed preferences for specific structures like β-turns. researchgate.net Understanding the intrinsic conformational preferences of short peptide sequences is a critical step toward predicting the structure of larger, more complex proteins. researchgate.net

Table 4: Conformational States Studied with Model Peptides

| Conformational State | Description | Method of Study |

| Extended Conformation | The peptide backbone is stretched out. | Molecular Dynamics (MD) Simulations, NMR. nih.gov |

| β-turn | A 180-degree turn in the peptide backbone, often stabilized by a hydrogen bond. | NMR, Circular Dichroism, X-ray Crystallography. chemrxiv.orgresearchgate.net |

| Helical Turns | Early signs of forming a helical structure, such as a 310-helix. | Fourier-Transform Infrared (FT-IR) Spectroscopy, MD Simulations. |

| Random Coil | A statistical ensemble of interconverting, disordered conformations. | NMR, Circular Dichroism. |

This interactive table summarizes the primary conformational states that are investigated using short, N-acetylated model peptides.

Q & A

Basic Research Questions

Q. How can Acetyl-L-leucyl glycine be accurately quantified in plant or biological samples?

- Methodological Answer : Use Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity quantification. This method allows precise separation and detection of acetylated peptides like this compound, even in complex matrices. Key parameters include optimizing mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and selecting appropriate ion transitions for MRM (Multiple Reaction Monitoring) mode .

- Data Reference : A typical workflow includes sample extraction (e.g., homogenization in 80% methanol), chromatographic separation (C18 column, 2.1 × 100 mm), and MS detection (positive ionization mode, collision energy 20–35 eV) .

Q. What role does this compound play in nitrogen metabolism in plants?

- Methodological Answer : Investigate its uptake and assimilation using isotopic labeling (e.g., ¹⁵N-glycine derivatives) combined with metabolic flux analysis. Track incorporation into nitrogenous compounds like purines or glutathione via GC-MS or LC-MS. Studies show glycine derivatives are rapidly absorbed due to low molecular weight and optimal C/N ratio, influencing nitrogen use efficiency .

Q. How is this compound synthesized, and what purity validation methods are recommended?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Key steps include coupling L-leucine and glycine residues, followed by N-terminal acetylation. Validate purity (>95%) via reverse-phase HPLC with UV detection (210 nm) and confirm identity using high-resolution MS (HRMS) or NMR (e.g., ¹H NMR for acetyl group verification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.